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Compound of Interest

Compound Name: BDP R6G carboxylic acid

Cat. No.: B606000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral characteristics of BDP
R6G carboxylic acid, a versatile fluorophore with significant applications in biological imaging
and labeling. This document outlines its key photophysical properties, provides detailed
experimental protocols for its characterization and use, and presents visual workflows for its
application in research settings.

Core Photophysical and Chemical Properties

BDP R6G carboxylic acid is a borondipyrromethene (BODIPY) based dye, recognized for its
bright fluorescence and high photostability. Its spectral properties are analogous to Rhodamine
6G (R6G), making it a suitable alternative in many fluorescence-based applications. The
presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as
proteins and nucleic acids, through the formation of amide bonds after activation.

Quantitative Spectral Data

The key spectral and physical properties of BDP R6G carboxylic acid are summarized in the
table below for easy reference and comparison.
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Property Value Reference
Molecular Formula Ci1sH15sBF2N202 [1]
Molecular Weight 340.13 g/mol [1]

CAS Number 174881-57-3 [1]
Excitation Maximum (Aabs) 530 nm [11121[3]
Emission Maximum (Aem) 548 nm [1][2]13]

Molar Extinction Coefficient (g)

70,000 cm—tM—1

[1](2]

Fluorescence Quantum Yield
(PF)

0.96

[1](2]

Fluorescence Lifetime (1)

Typically >5 nanoseconds

[4]

Solubility

Good in DMF, DMSO, ethanal,

methanol, and DCM

[1]

Storage Conditions

Store at -20°C in the dark,

desiccated.

[1]5]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of BDP

R6G carboxylic acid.

Determination of Fluorescence Quantum Yield
(Comparative Method)

The fluorescence quantum yield (PF) is a measure of the efficiency of photon emission. The

comparative method, using a standard of known quantum yield, is a common and accessible

approach.[6]

Principle: The quantum yield of an unknown sample is determined by comparing its

fluorescence intensity to that of a standard with a known quantum yield, under identical

experimental conditions. For BDP R6G (emission max ~548 nm), a suitable standard is
Rhodamine 6G in ethanol (®F = 0.95).
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Materials:

 BDP R6G carboxylic acid

e Rhodamine 6G (as a standard)

e Spectroscopic grade ethanol

o UV-Vis spectrophotometer

o Spectrofluorometer

e Quartz cuvettes (1 cm path length)

Procedure:

» Solution Preparation:
o Prepare a stock solution of BDP R6G carboxylic acid in ethanol.
o Prepare a stock solution of Rhodamine 6G in ethanol.

o From the stock solutions, prepare a series of dilutions for both the sample and the
standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to
minimize inner filter effects.

e Absorbance Measurement:

o Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared
solutions.

o Record the absorbance at the chosen excitation wavelength (e.g., 510 nm).
e Fluorescence Measurement:
o Set the excitation wavelength on the spectrofluorometer to 510 nm.

o Record the fluorescence emission spectrum for each solution, ensuring the entire
emission profile is captured (e.g., from 520 nm to 700 nm).
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o Maintain identical instrument settings (e.g., slit widths) for all measurements.

o Data Analysis:
o Integrate the area under the fluorescence emission curve for each solution.

o Plot the integrated fluorescence intensity versus absorbance for both the sample and the
standard.

o The quantum yield of the sample (®X) is calculated using the following equation:
®X = ®ST * (GradX / GradST) * (NX2/ nST?)
Where:
» OST is the quantum yield of the standard.

» GradX and GradST are the gradients of the plots for the sample and standard,
respectively.

» nX and nST are the refractive indices of the sample and standard solutions (if the same
solvent is used, this term is 1).

Determination of Fluorescence Lifetime

Fluorescence lifetime (1) is the average time a fluorophore spends in the excited state before
returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly
sensitive method for its determination.[7][8]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time between the
excitation pulse and the detection of the first emitted photon is measured for a large number of
events. The resulting histogram of photon arrival times represents the fluorescence decay
curve, from which the lifetime is calculated.[8]

Instrumentation:

o TCSPC system with a pulsed laser source (e.g., a diode laser emitting at ~510 nm)
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o Fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode)
o Appropriate emission filters to isolate the fluorescence of BDP R6G carboxylic acid.
Procedure:
e Instrument Setup:
o Prepare a dilute solution of BDP R6G carboxylic acid in the desired solvent.

o Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute
solution of non-dairy creamer) to account for the temporal spread of the excitation pulse.

o Data Acquisition:

o Excite the sample with the pulsed laser and collect the fluorescence emission through the
appropriate filters.

o Record the decay profile until a sufficient number of photon counts are accumulated in the
peak channel (typically >10,000) to ensure good statistical accuracy.

o Data Analysis:
o Deconvolute the instrument response function from the measured fluorescence decay.

o Fit the resulting decay curve to a single or multi-exponential decay model to determine the
fluorescence lifetime(s).

Protein Labeling with BDP R6G Carboxylic Acid

The carboxylic acid group of BDP R6G must first be activated to react with primary amines on
proteins to form a stable amide bond. A common method is the use of carbodiimides like EDC
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide
(NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

Materials:

 BDP R6G carboxylic acid
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e Protein to be labeled (e.g., an antibody in a suitable buffer like PBS, pH 7.4)

e EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e Sulfo-NHS (N-hydroxysulfosuccinimide)

e Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

e Reaction buffer (e.g., 0.1 M MES, pH 6.0)

e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.5)

e Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

» Dye Activation:

o

Dissolve BDP R6G carboxylic acid in a small amount of anhydrous DMF or DMSO.

[¢]

In a separate tube, dissolve EDC and sulfo-NHS in the reaction buffer.

Add the EDC/sulfo-NHS solution to the BDP R6G solution. The molar ratio of EDC/sulfo-
NHS to the dye should be in excess (e.g., 5:1).

o

o

Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive
sulfo-NHS ester.

e Protein Conjugation:

o Add the activated dye solution to the protein solution. The molar ratio of dye to protein will
need to be optimized depending on the desired degree of labeling. A starting point is a 10-
to 20-fold molar excess of the dye.

o Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with
gentle stirring.

e Reaction Quenching:
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o Add the quenching buffer to the reaction mixture to stop the reaction by consuming any
unreacted dye.

o Incubate for 30 minutes at room temperature.

o Purification:

o Separate the labeled protein from the unreacted dye and byproducts using a size-
exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

o The first colored fraction to elute will be the labeled protein.
e Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for the protein) and 530 nm (for the dye).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows
involving BDP R6G carboxylic acid.

Workflow for Determining Fluorescence Quantum Yield
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BDP R6G Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606000#spectral-characteristics-of-bdp-r6g-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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